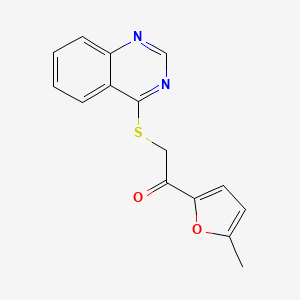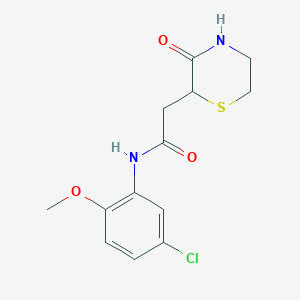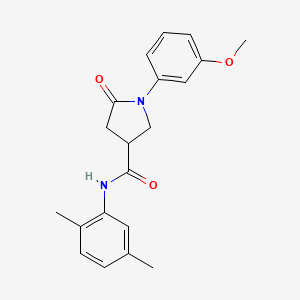![molecular formula C18H17ClN2O3 B4425937 N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4425937.png)
N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Übersicht
Beschreibung
N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide, also known as CpdA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, making it a promising tool for investigating various cellular pathways and mechanisms.
Wirkmechanismus
The mechanism of action of N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is not fully understood, but it is thought to act by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway is involved in regulating various cellular processes, including inflammation, lipid metabolism, and glucose homeostasis. By activating PPARγ, this compound may modulate these processes and exert its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of T-cell proliferation, and the induction of apoptosis in cancer cells. Additionally, this compound has been found to modulate lipid metabolism and glucose homeostasis, making it a potential candidate for treating metabolic disorders such as type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its high purity and availability. Additionally, this compound has been extensively studied, making it a well-characterized compound for scientific research. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in scientific research. One potential application is in the development of novel anti-inflammatory and anti-tumor therapies. Additionally, this compound may be useful for investigating the mechanisms underlying metabolic disorders such as type 2 diabetes. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been extensively studied for its potential use in scientific research, particularly in the fields of immunology, cancer, and inflammation. This compound has been found to have anti-inflammatory properties, making it a promising tool for investigating the mechanisms underlying inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to have anti-tumor effects, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[1-[2-(2-chlorophenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12(22)20-17-13-6-2-4-8-15(13)21(18(17)23)10-11-24-16-9-5-3-7-14(16)19/h2-9,17H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFURALIVNOYQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide](/img/structure/B4425870.png)
![6-(2-furyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425877.png)
![N-(2-furylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425884.png)



![6-methyl-8-(4-morpholinylsulfonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4425916.png)


![N-allyl-N'-(2-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425945.png)
![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4425951.png)
![1-(5-chloro-2-methylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425959.png)
![ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4425971.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4425974.png)